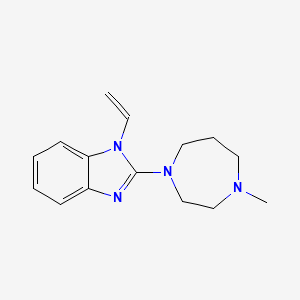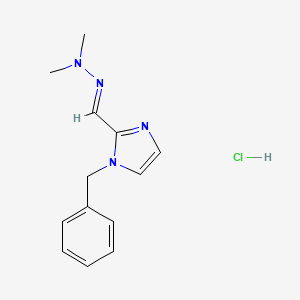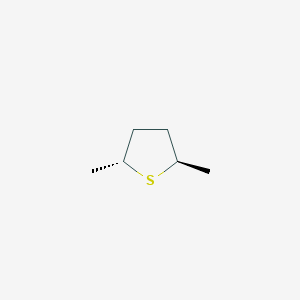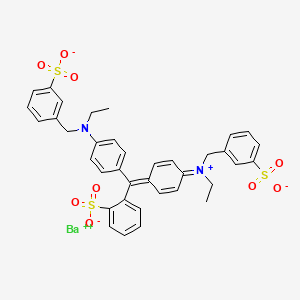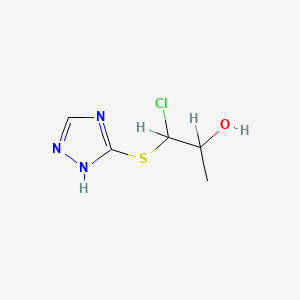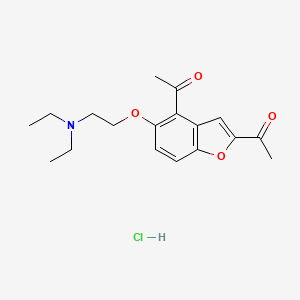
Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran moiety and a diethylaminoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride typically involves multiple steps. One common approach is the reaction of a benzofuran derivative with a diethylaminoethanol under specific conditions to introduce the diethylaminoethoxy group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial applications.
Mecanismo De Acción
The mechanism of action of Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The benzofuran moiety may also contribute to the compound’s overall biological effects by interacting with various cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{4-[2-(diethylamino)ethoxy]-2-hydroxyphenyl}ethanone hydrochloride
- 2-(2-Dimethylaminoethoxy)ethanol
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Uniqueness
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the benzofuran and diethylaminoethoxy moieties distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Propiedades
Número CAS |
90138-42-4 |
|---|---|
Fórmula molecular |
C18H24ClNO4 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
1-[4-acetyl-5-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)9-10-22-16-8-7-15-14(18(16)13(4)21)11-17(23-15)12(3)20;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
Clave InChI |
NWOYLGNPJBTWKL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C2=C(C=C1)OC(=C2)C(=O)C)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


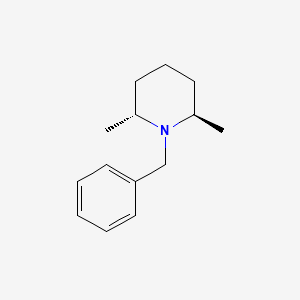
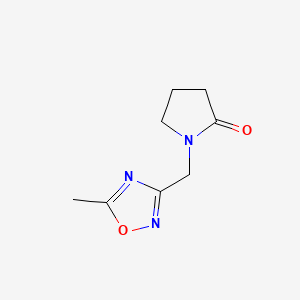
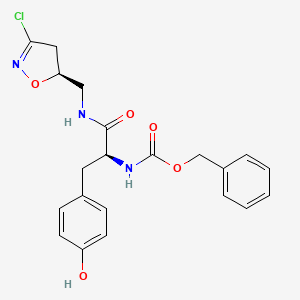

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

